
Poly(methylhydrosiloxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(dimethyl)silane, hydroxy(trimethyl)silane, and tetramethylsilane are organosilicon compounds that play significant roles in various scientific and industrial applications. These compounds are characterized by the presence of silicon atoms bonded to organic groups and hydroxyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydroxy(dimethyl)silane: : This compound can be synthesized through the hydrolysis of dimethyldichlorosilane. The reaction involves the addition of water to dimethyldichlorosilane, resulting in the formation of hydroxy(dimethyl)silane and hydrochloric acid as a byproduct. [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiOH} + 2\text{HCl} ]
-
Hydroxy(trimethyl)silane: : This compound can be prepared by the hydrolysis of trimethylchlorosilane. The reaction conditions are similar to those used for hydroxy(dimethyl)silane, involving the addition of water to trimethylchlorosilane. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
-
Tetramethylsilane: : Tetramethylsilane is typically synthesized through the reaction of chlorotrimethylsilane with methylmagnesium chloride (Grignard reagent). This reaction results in the formation of tetramethylsilane and magnesium chloride as a byproduct. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{CH}_3\text{MgCl} \rightarrow \text{(CH}_3\text{)}_4\text{Si} + \text{MgCl}_2 ]
Industrial Production Methods
The industrial production of these compounds often involves large-scale hydrolysis and Grignard reactions under controlled conditions to ensure high yields and purity. The reactions are typically carried out in specialized reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hydroxy(dimethyl)silane and hydroxy(trimethyl)silane can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: These compounds can act as reducing agents in various chemical reactions. For example, they can reduce carbonyl compounds to alcohols.
Substitution: Hydroxy(dimethyl)silane and hydroxy(trimethyl)silane can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrosilanes, catalytic amounts of transition metals.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
PMHS has gained recognition as a powerful reducing agent in organic synthesis. It facilitates the reduction of various functional groups, including:
- Aldehydes and Ketones : PMHS is used to reduce aldehydes and ketones to their corresponding alcohols. This reaction can be catalyzed by metal catalysts such as titanocene dichloride combined with organolithium reagents .
- Esters : It effectively reduces esters to alcohols, providing a safer alternative to traditional reducing agents like borohydrides .
- Nitro Compounds : PMHS has been employed to reduce aromatic nitro compounds to amines, showcasing its versatility in functional group transformations .
Case Study : A study demonstrated the use of PMHS in the reductive ring-opening of per-silylated sugars to produce linear sugars using (C6F5)2BH as a catalyst, highlighting its utility in carbohydrate chemistry .
Crosslinking Agent
PMHS serves as an effective crosslinking agent for silicone elastomers. It allows for the formation of robust networks that enhance the mechanical properties of silicone materials. The crosslinking process can occur at room temperature, making it convenient for various applications in the manufacturing of silicone products .
Applications :
- Silicone Rubber : PMHS is utilized in the production of silicone rubber products that require specific mechanical and thermal properties.
- Coatings and Sealants : Its crosslinking ability is exploited in formulations for waterproof coatings and sealants used in construction and automotive industries.
Material Science
In material science, PMHS is employed to modify the properties of polymers and other materials:
- Surface Modification : PMHS can be used to modify the surface characteristics of inorganic fillers and supports, enhancing their compatibility with organic matrices .
- Functional Materials : It plays a role in synthesizing comb polysiloxanes and dendritic structures that find applications in liquid-crystalline organosilicon polymers and surfactants .
Biomedical Applications
The biocompatibility of PMHS makes it suitable for various biomedical applications:
- Drug Delivery Systems : PMHS-based polymers are being explored for use in drug delivery systems due to their ability to encapsulate therapeutic agents effectively.
- Tissue Engineering : Its properties are advantageous for developing scaffolds in tissue engineering applications.
Environmental Applications
PMHS has been recognized for its potential in sustainable chemistry:
- Green Chemistry Initiatives : As a reducing agent, it aligns with green chemistry principles by offering a safer alternative to more hazardous substances used in chemical reactions .
- Waste Reduction : The production of PMHS from waste products of the silicone industry contributes to waste reduction efforts while providing a valuable chemical resource .
Mechanism of Action
The mechanism of action of these compounds varies depending on the specific application. In general, the presence of the silicon-hydrogen bond or silicon-hydroxyl bond allows these compounds to participate in various chemical reactions. For example, in hydrosilylation reactions, the silicon-hydrogen bond can add across carbon-carbon double bonds, forming new silicon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Dimethylsilane: Similar to hydroxy(dimethyl)silane but lacks the hydroxyl group.
Trimethylsilane: Similar to hydroxy(trimethyl)silane but lacks the hydroxyl group.
Tetramethylsilane: A fully methylated silane without hydroxyl groups.
Uniqueness
Hydroxy(dimethyl)silane and hydroxy(trimethyl)silane are unique due to the presence of the hydroxyl group, which imparts additional reactivity and allows for the formation of silanols and siloxanes. Tetramethylsilane is unique in its use as an internal standard in NMR spectroscopy due to its chemical inertness and distinct chemical shift.
Biological Activity
Poly(methylhydrosiloxane) (PMHS) is a versatile siloxane compound that has garnered attention for its biological activity and applications in various fields, including biomedicine, organic synthesis, and material science. This article explores the biological properties of PMHS, focusing on its antibacterial effects, biocompatibility, and potential applications in drug delivery and tissue engineering.
Overview of Poly(methylhydrosiloxane)
PMHS is a linear organofunctional polysiloxane characterized by its hydride groups. Its unique structure allows it to participate in various chemical reactions, making it a valuable reducing agent in organic synthesis. Moreover, its biocompatibility and low toxicity make it suitable for biomedical applications.
Antibacterial Properties
Recent studies have demonstrated that PMHS can be modified to enhance its antibacterial properties. For instance, the incorporation of silver nanoparticles (Ag-NPs) into PMHS matrices has been shown to significantly improve its effectiveness against pathogenic bacteria.
Case Study: Ag-PMHS Nanocomposites
A study investigated the antibacterial activity of silver-polymethylhydrosiloxane (Ag-PMHS) nanocomposites. The research employed two methods to assess antibacterial efficacy: the Kirby-Bauer disk diffusion assay and biofilm formation analysis. The results revealed that Ag-PMHS exhibited substantial antibacterial properties:
- Zone of Inhibition :
- Pseudomonas aeruginosa: 25.3 ± 0.5 mm
- Escherichia coli: 24.8 ± 0.5 mm
- Staphylococcus aureus: 23.3 ± 3.6 mm
These findings indicate that Ag-PMHS can effectively reduce bacterial attachment and biofilm formation, which is crucial for preventing infections in medical devices and implants .
Biocompatibility and Cellular Interactions
Biocompatibility is a critical factor for materials used in medical applications. Studies have shown that PMHS exhibits favorable interactions with various cell types, including osteoblasts.
In Vitro Studies on Osteoblasts
In vitro experiments evaluated the adhesion and proliferation of osteoblasts on PMHS composites. The results indicated that:
- Osteoblasts adhered well to PMHS surfaces.
- Cell proliferation was confirmed using MTT assays, demonstrating normal growth patterns.
- Scanning electron microscopy (SEM) revealed fusiform-shaped osteoblasts that grew normally over a period of seven days.
These results suggest that PMHS-based materials can support osteoblast adhesion and proliferation, making them promising candidates for bone regeneration applications .
Applications in Drug Delivery
PMHS has also been explored as a drug delivery system due to its ability to encapsulate therapeutic agents while maintaining biocompatibility.
Case Study: Sirolimus-Loaded PMHS Polymers
A recent study focused on electrospun PMHS polymers loaded with sirolimus, a drug used to inhibit cell growth. Key findings included:
- Drug Loading Efficiency : 95.1 ± 10.6%
- Release Profile : Sustained release over 28 days in phosphate-buffered saline (PBS).
- Cell Growth Inhibition : Sirolimus-loaded PMHS significantly inhibited the growth of rat aortic adventitial fibroblast cells compared to PMHS alone.
This demonstrates the potential of PMHS as an effective carrier for targeted drug delivery systems .
Summary of Research Findings
The following table summarizes key findings from studies on the biological activity of PMHS:
Properties
IUPAC Name |
hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYHEHDBPYRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H30O2Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.